4-(5-oxopyrrolidin-3-yl)-N-(4-sulfamoylphenyl)benzenesulfonamide
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Overview
Description
4-(5-OXOPYRROLIDIN-3-YL)-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a unique structure that includes a pyrrolidine ring, a sulfonamide group, and a benzene ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-OXOPYRROLIDIN-3-YL)-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonamide group and the benzene ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize efficiency and minimize waste. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-OXOPYRROLIDIN-3-YL)-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The sulfonamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-OXOPYRROLIDIN-3-YL)-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development. Studies on its interaction with biological macromolecules can provide insights into its potential therapeutic applications.
Medicine
In medicine, sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for its efficacy against various bacterial strains, as well as its potential side effects and pharmacokinetics.
Industry
Industrially, the compound may find applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its synthesis and modification can lead to the development of new materials with desirable properties.
Mechanism of Action
The mechanism of action of 4-(5-OXOPYRROLIDIN-3-YL)-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of bacterial folate synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim for bacterial infections.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Uniqueness
4-(5-OXOPYRROLIDIN-3-YL)-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific structure, which includes a pyrrolidine ring and a benzene sulfonamide group. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H17N3O5S2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-(5-oxopyrrolidin-3-yl)-N-(4-sulfamoylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17N3O5S2/c17-25(21,22)14-7-3-13(4-8-14)19-26(23,24)15-5-1-11(2-6-15)12-9-16(20)18-10-12/h1-8,12,19H,9-10H2,(H,18,20)(H2,17,21,22) |
InChI Key |
XXPQPLALOMRYEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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